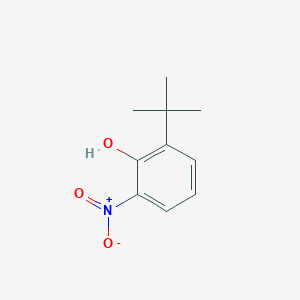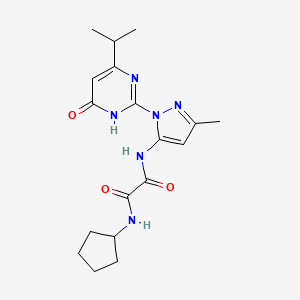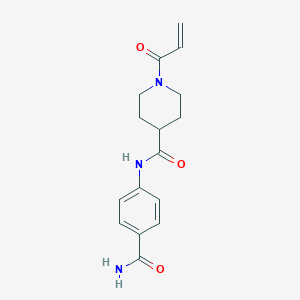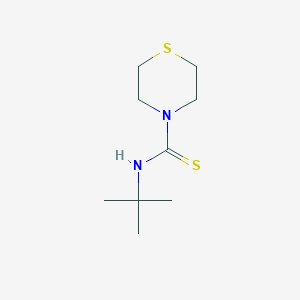![molecular formula C22H20FN3O3S B2409728 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351606-96-6](/img/structure/B2409728.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a thiadiazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . Another synthesis method involves using 2,3-dihydroxybenzoic acid as the initial material .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The compound has been involved in Pd-catalyzed intramolecular asymmetric aryl C O coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The electronic properties can be computed using Time-Dependent density functional theory (TD-DFT) .科学的研究の応用
B-Raf Inhibitory and Anti-proliferation Activities
(Yang et al., 2012) researched novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives, finding that compounds with this structure, including one similar to the queried compound, showed potent biological activity against B-Raf(V600E) and human melanoma cell lines. The 2,3-dihydrobenzo[b][1,4]dioxin structure improved the compounds' bioactivity by enhancing their interaction with receptors.
Structural and Antiproliferative Analysis
The study by (Prasad et al., 2018) synthesized a compound from benzo[d]isoxazole and piperidin-1-yl, evaluated for antiproliferative activity. The crystal structure was examined, revealing stabilization by inter and intra-molecular hydrogen bonds, which could contribute to the molecule's stability and biological activity.
Antimicrobial Activity Research
Research by (Patel et al., 2011) on new pyridine derivatives, including structures akin to the queried compound, showed variable and modest antimicrobial activity against bacteria and fungi. This indicates a potential application of such compounds in developing antimicrobial agents.
Synthesis and Antitumor Activity
A study by (Bhole & Bhusari, 2011) synthesized similar thiadiazol compounds, which demonstrated inhibitory effects on various cancer cell lines, especially leukemia and lung cancer. This suggests that compounds with the queried structure may have potential as anticancer agents.
Anticonvulsant and Sodium Channel Blocking Activities
In (Malik & Khan, 2014), novel methanone derivatives were synthesized and evaluated for anticonvulsant activities. One compound showed significant potential with a high protective index, indicating the effectiveness of such structures in anticonvulsant drugs and sodium channel blocking.
Synthesis and Biological Evaluation for Anticancer and Antimicrobial Agents
(Naik et al., 2022) synthesized fluorophenyl methanone derivatives, showing potent cytotoxicity against breast carcinoma and moderate antibacterial activity. This underlines the potential of similar structures in anticancer and antimicrobial treatments.
Antioxidant and Antimicrobial Activities
(Bassyouni et al., 2012) explored benzimidazole and oxadiazol derivatives, finding high antioxidant and antimicrobial activities against specific bacterial strains. This indicates the potential use of related structures in antioxidant and antimicrobial applications.
将来の方向性
The compound and its derivatives have potential applications in the development of new drugs. For instance, they have been evaluated for their B-Raf inhibitory and anti-proliferation activities . Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and evaluating the safety and efficacy of the compound in biological systems .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c23-16-8-2-1-7-15(16)21-25-24-20(30-21)14-6-5-11-26(12-14)22(27)19-13-28-17-9-3-4-10-18(17)29-19/h1-4,7-10,14,19H,5-6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWXZNXCSNJYLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)


![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)
![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)
